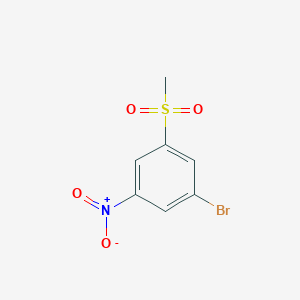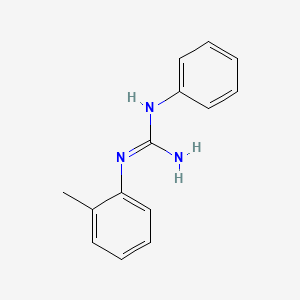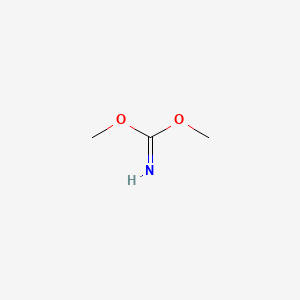
Carbonimidic acid, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonimidic acid, dimethyl ester, also known as Dimethyl carbonimidate, is a chemical compound with the molecular formula C3H7NO2 . It has an average mass of 89.093 Da and a monoisotopic mass of 89.047676 Da . It is also known by other names such as Dimethyl imidocarbonate and Carbonimidic acid dimethyl ester .
Synthesis Analysis
The synthesis of an ester can be accomplished in several ways. In one method, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides react with alcohols to yield an ester and hydrochloric acid .Molecular Structure Analysis
The molecular structure of this compound consists of a carbonyl group flanked by two alkoxy groups . The general structure of these carbonates is R−O−C(=O)−O−R’ .Chemical Reactions Analysis
Esters, including this compound, typically undergo reactions such as hydrolysis, which is the splitting with water . This reaction can be catalyzed by either an acid or a base . Acidic hydrolysis is simply the reverse of esterification, where the ester is heated with a large excess of water containing a strong-acid catalyst .Physical And Chemical Properties Analysis
This compound has a molecular weight of 90.0779 . Esters are neutral compounds, unlike the acids from which they are formed . In typical reactions, the alkoxy (OR′) group of an ester is replaced by another group .Mécanisme D'action
Orientations Futures
Research into the synthesis of esters, including Carbonimidic acid, dimethyl ester, is an important topic in organic chemistry . The development of versatile synthetic methods of ester is still an ongoing research topic . The base-promoted direct amidation of unactivated esters is among the most useful reactions for amide bond formation in contemporary organic chemistry . The intensive research in this area has led to the development of a number of new methods to achieve this transformation .
Propriétés
Numéro CAS |
6263-27-0 |
|---|---|
Formule moléculaire |
C3H7NO2 |
Poids moléculaire |
89.09 g/mol |
Nom IUPAC |
dimethoxymethanimine |
InChI |
InChI=1S/C3H7NO2/c1-5-3(4)6-2/h4H,1-2H3 |
Clé InChI |
RLNQDHZLQAMXEC-UHFFFAOYSA-N |
SMILES |
COC(=N)OC |
SMILES canonique |
COC(=N)OC |
Autres numéros CAS |
6263-27-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




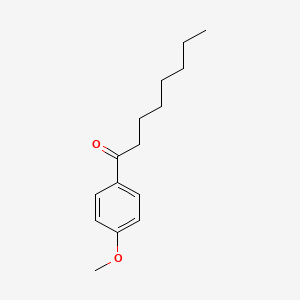
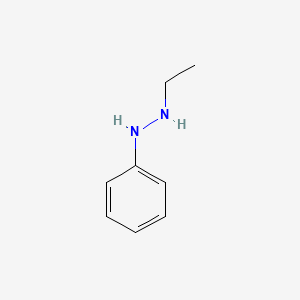
![9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetramine](/img/structure/B3192347.png)



![3-[3-(3-Aminophenoxy)propoxy]aniline](/img/structure/B3192377.png)

